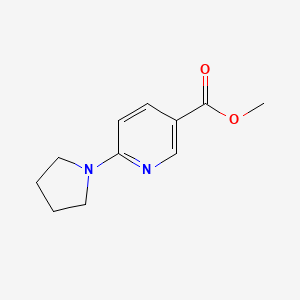
Methyl 6-pyrrolidinonicotinate
Descripción general
Descripción
“Methyl 6-pyrrolidinonicotinate” is also known as “3-Pyridinecarboxylic Acid, 6- (1-Pyrrolidinyl)-, Methyl Ester” and "Methyl 6- (1-pyrrolidinyl)-3-pyridinecarboxylate" . It is a chemical compound used in scientific research.
Synthesis Analysis
“Methyl 6-pyrrolidinonicotinate” exhibits high perplexity due to its complex molecular structure. Its burstiness enables diverse applications, including drug synthesis and pharmaceutical studies.Molecular Structure Analysis
The molecular structure of “Methyl 6-pyrrolidinonicotinate” is complex. It is a 5-membered heterocycle and a 6-membered heterocycle. It is also an ester, a pyridine, a pyrrolidine, and a tertiary amine .Chemical Reactions Analysis
“Methyl 6-pyrrolidinonicotinate” is used in chemical synthesis studies .Physical And Chemical Properties Analysis
“Methyl 6-pyrrolidinonicotinate” has a molecular weight of 206.24 . It is a solid powder at ambient temperature . Its boiling point is 119-121 .Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- Methyl 6-pyrrolidinonicotinate is used as a pharmaceutical intermediate in the synthesis of various drugs.
- It can also be used as a research tool to investigate the antitumor, anti-inflammatory, and antioxidant activities of various compounds.
-
Chemical Research
- Methyl 6-pyrrolidinonicotinate can be synthesized by the reaction of methyl nicotinate with pyrrolidine in the presence of a catalyst.
- The reaction produces methyl 6-pyrrolidinonicotinate as the major product with a yield of over 80%.
- The structure of Methyl 6-pyrrolidinonicotinate can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and mass spectrometry.
-
Analytical Research
- Methyl 6-pyrrolidinonicotinate can be analyzed quantitatively using high-performance liquid chromatography (HPLC).
-
Material Science
-
Environmental Science
-
Food Science
- Methyl 6-pyrrolidinonicotinate can be used as a flavoring agent in the food industry due to its sweet, fruity odor.
- It can also be used to study the stability and degradation of flavor compounds during food processing and storage.
-
Pharmaceutical Applications
- Methyl 6-pyrrolidinonicotinate has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .
- It has been used in pharmaceutical and scientific research due to its antiproliferative and antitumor activities .
- There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .
-
Chemical Synthesis
- Methyl 6-pyrrolidinonicotinate can be synthesized by the reaction of methyl nicotinate with pyrrolidine in the presence of a catalyst .
- The reaction produces methyl 6-pyrrolidinonicotinate as the major product with a yield of over 80% .
- The structure of Methyl 6-pyrrolidinonicotinate can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and mass spectrometry .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 6-pyrrolidin-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)9-4-5-10(12-8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOKTZZFJFFUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383374 | |
| Record name | Methyl 6-pyrrolidinonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-pyrrolidinonicotinate | |
CAS RN |
210963-94-3 | |
| Record name | Methyl 6-(1-pyrrolidinyl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210963-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-pyrrolidinonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde](/img/structure/B1585948.png)


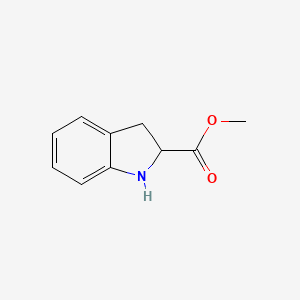
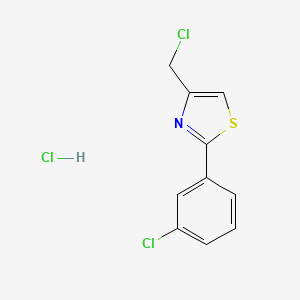
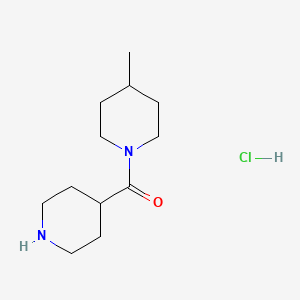
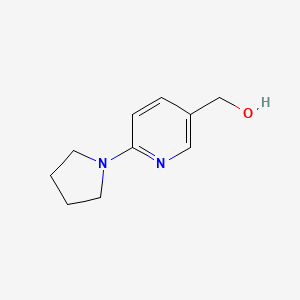
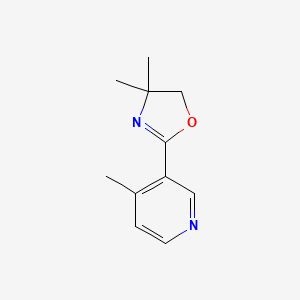
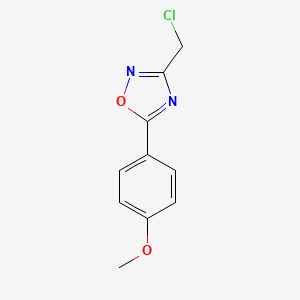
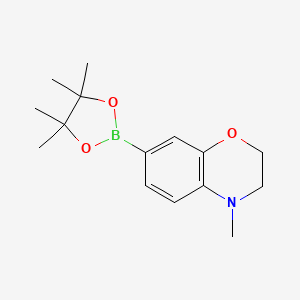
![Methyl benzo[b]thiophene-2-carboxylate](/img/structure/B1585965.png)